molecular formula C12H15Cl2N B3360524 1-(3,4-Dichlorobenzyl)piperidine CAS No. 891401-64-2

1-(3,4-Dichlorobenzyl)piperidine

Cat. No.: B3360524
CAS No.: 891401-64-2
M. Wt: 244.16 g/mol
InChI Key: BXFQPOSXMHIFOF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperidine is a nitrogen-containing heterocyclic compound that serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and organic synthesis. The structure, featuring a piperidine ring substituted with a 3,4-dichlorobenzyl group, is a privileged scaffold in drug discovery. This motif is frequently employed in the research and development of bioactive molecules, as the piperidine ring contributes significantly to the pharmacokinetic properties of potential drug candidates . Researchers utilize this compound as a critical precursor for constructing more complex molecular architectures. Its applications include serving as a starting material for the synthesis of various carboxylic acid derivatives, such as this compound-4-carboxylic acid , as well as for the preparation of ester and carboxamide analogs. These derivatives are of high interest in exploring structure-activity relationships (SAR) for various biological targets. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFQPOSXMHIFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for N-Substituted Piperidines

The construction of the N-benzylpiperidine moiety can be efficiently achieved through two principal and widely employed synthetic routes: reductive amination and N-alkylation. These methods offer reliable pathways to 1-(3,4-Dichlorobenzyl)piperidine from readily available starting materials.

Reductive Amination Approaches

Reductive amination is a robust and versatile method for the formation of C-N bonds. This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this involves the reaction of piperidine (B6355638) with 3,4-dichlorobenzaldehyde.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanobohydride (NaBH₃CN), and catalytic hydrogenation. Sodium triacetoxyborohydride is often favored due to its mild nature and high chemoselectivity for the iminium ion over the starting aldehyde.

The general reaction scheme is as follows:

Piperidine reacts with 3,4-Dichlorobenzaldehyde in the presence of a suitable reducing agent and solvent to yield this compound.

Illustrative data from similar reductive amination reactions are presented in the table below, showcasing typical conditions and outcomes.

AldehydeAmineReducing AgentSolventTemperature (°C)Yield (%)
3,4-DichlorobenzaldehydePiperidineNaBH(OAc)₃DichloromethaneRoom Temperature85-95
3,4-DichlorobenzaldehydePiperidineH₂/Pd-CMethanolRoom Temperature80-90
BenzaldehydePiperidineNaBH₃CNMethanolRoom Temperature88

N-Alkylation Protocols

N-alkylation is another fundamental and widely utilized method for the synthesis of N-substituted piperidines. This approach involves the direct reaction of piperidine with an appropriate alkylating agent, in this case, a 3,4-dichlorobenzyl halide (e.g., chloride or bromide). The reaction is a nucleophilic substitution where the nitrogen atom of the piperidine acts as the nucleophile.

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and sodium hydride (NaH). The choice of solvent is also crucial and often depends on the solubility of the reactants and the reaction temperature, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) being frequently used.

The general reaction scheme is as follows:

Piperidine reacts with 3,4-Dichlorobenzyl Chloride in the presence of a base and a suitable solvent to yield this compound.

The following table provides representative examples of N-alkylation conditions for the synthesis of N-benzylpiperidines.

Alkylating AgentAmineBaseSolventTemperature (°C)Yield (%)
3,4-Dichlorobenzyl ChloridePiperidineK₂CO₃Acetonitrile8090-98
3,4-Dichlorobenzyl BromidePiperidineEt₃NDichloromethaneRoom Temperature85-95
Benzyl (B1604629) BromidePiperidineNaHDMF0 to Room Temp92

Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters into the piperidine ring of this compound derivatives is a critical aspect of drug discovery, as different stereoisomers can exhibit distinct pharmacological profiles. Chiral auxiliary-based methods and asymmetric catalysis are two powerful strategies to achieve this.

Chiral Auxiliary-Based Methods

Chiral auxiliary-based synthesis involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For piperidine derivatives, chiral auxiliaries can be attached to the nitrogen atom or to a carbon atom of the ring.

For instance, a chiral auxiliary can be incorporated into the piperidine precursor, and subsequent cyclization or functionalization reactions can proceed with high diastereoselectivity. One common approach involves the use of chiral amino alcohols derived from natural sources, such as (S)-phenylglycinol, to form chiral oxazolidinone lactams. These intermediates can then be elaborated to enantiopure substituted piperidines.

Asymmetric Catalysis in Piperidine Functionalization

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Various transition-metal catalysts, often in combination with chiral ligands, have been developed for the asymmetric functionalization of piperidines.

For example, rhodium-catalyzed asymmetric hydrogenation of N-protected dehydropiperidines can provide access to chiral substituted piperidines with high enantioselectivity. Similarly, palladium-catalyzed asymmetric allylic alkylation of piperidine derivatives can be employed to introduce chiral substituents onto the piperidine ring.

Advanced Derivatization Techniques for Piperidine Ring Modification

Further modification of the piperidine ring in this compound can lead to a diverse range of analogues with potentially improved properties. These modifications can involve the introduction of various functional groups at different positions of the piperidine ring.

Recent advances in C-H activation and functionalization have provided powerful tools for the direct derivatization of the piperidine scaffold. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the C2, C3, or C4 positions of the piperidine ring, depending on the directing group and reaction conditions.

Another approach involves the generation of piperidinyl radicals, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. Photoredox catalysis has emerged as a mild and efficient method for generating these radical intermediates, enabling a wide range of derivatization reactions.

Functionalization of the Piperidine C-H Bonds

Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperidine ring is a powerful strategy for creating analogues of this compound. This approach avoids the need for pre-functionalized piperidine precursors, offering a more direct route to novel derivatives. Methodologies for such transformations often rely on transition-metal catalysis to achieve site-selectivity.

Research has shown that the site of functionalization on a piperidine ring can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can selectively introduce new functional groups at the C2, C3, or C4 positions. nih.gov

C2 Functionalization: Using specific rhodium catalysts like Rh₂(R-TCPTAD)₄ with an N-Boc-protected piperidine can direct functionalization to the C2 position. nih.gov

C4 Functionalization: Changing the catalyst to Rh₂(S-2-Cl-5-BrTPCP)₄ and using an N-α-oxoarylacetyl-piperidine substrate can favor substitution at the C4 position. nih.gov

C3 Functionalization: The C3 position is often less reactive towards direct C-H insertion due to the electron-withdrawing effect of the nitrogen atom. An indirect approach, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, can be employed to achieve C3-substituted analogues. nih.gov

Other methods for piperidine functionalization include lithiation followed by cross-coupling reactions or oxidative C-C bond cleavage. acs.org These strategies provide a versatile toolkit for modifying the piperidine core of the title compound.

Functionalization Position Controlling Factors Example Method Reference
C2Catalyst (e.g., Rh₂(R-TCPTAD)₄) and N-protecting group (e.g., Boc)Rhodium-catalyzed C-H insertion nih.gov
C3Substrate pre-functionalizationCyclopropanation of tetrahydropyridine and reductive opening nih.gov
C4Catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) and N-protecting groupRhodium-catalyzed C-H insertion nih.gov
α-positionReaction TypeLithiation/Negishi cross-coupling acs.org

Manipulation of Dichlorobenzyl Substituents

The dichlorobenzyl portion of the molecule offers multiple avenues for chemical modification, including substitution of the chlorine atoms or functionalization of the benzylic methylene (B1212753) bridge.

Substitution of Chlorine Atoms: The two chlorine atoms on the aromatic ring can potentially be replaced via cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Kumada-Corriu reaction, are standard methods for forming new carbon-carbon bonds on aryl halides. acs.orgmdpi.com For dichlorobenzene derivatives, it is possible to achieve site-selective coupling. For example, using a catalyst system of Pd₂(dba)₃ and tricyclohexylphosphine (B42057) (PCy₃) with Grignard reagents can lead to highly ortho-selective cross-coupling, modifying the position adjacent to a directing group. nih.govacs.org This could allow for the selective replacement of one of the two chlorine atoms in the 3,4-dichlorobenzyl group.

Nucleophilic Aromatic Substitution (SNAr): SNAr is a pathway for substituting halides on an aromatic ring with nucleophiles. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. quizlet.comlibretexts.org In the case of the 3,4-dichlorobenzyl moiety, the ring is not strongly activated, making SNAr challenging under standard conditions. However, the introduction of an activating group, or the use of very strong nucleophiles, could enable the substitution of one of the chlorine atoms. quizlet.comlibretexts.org

Functionalization of the Benzylic Position: The methylene (-CH₂-) group connecting the piperidine and dichlorophenyl rings is a benzylic position and is susceptible to functionalization. Visible light photoredox catalysis has emerged as a method for the selective functionalization of benzylic C(sp³)–H bonds. nih.govrsc.org This approach can be used for cross-dehydrogenative coupling to form new C-N or C-O bonds, or for oxidation to the corresponding carbonyl compound. nih.gov This would transform the benzyl group into a benzoyl group, yielding a ketone.

Reaction Mechanisms in the Formation of this compound Analogues

The synthesis of piperidine-containing molecules often involves key bond-forming reactions such as the Mannich reaction or various cyclization strategies.

Mechanistic Insights into Mannich Reactions for Piperidine Synthesis

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction used to synthesize β-amino carbonyl compounds, known as Mannich bases, which are versatile precursors to piperidines. nih.govrsc.org The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

The general mechanism proceeds in two main stages:

Iminium Ion Formation: An amine (like piperidine or its precursor) reacts with a non-enolizable aldehyde (commonly formaldehyde) to form a resonance-stabilized iminium ion. nih.gov

Nucleophilic Attack: A compound containing an acidic proton, such as a ketone, forms an enol tautomer. This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the new C-C bond and yield the Mannich base. quizlet.com

Stereoselectivity in the Mannich reaction can be induced through several approaches, including the use of chiral starting materials (chiral pool), chiral auxiliaries, or asymmetric catalysis, allowing for the synthesis of specific enantiopure piperidine alkaloids and their derivatives. quizlet.comchegg.com

Cyclization Reaction Pathways

Intramolecular cyclization is a common and powerful strategy for constructing the piperidine ring. google.com These reactions involve a substrate that contains the nitrogen atom and other reactive functional groups that can react to form the heterocyclic ring.

Dieckmann Cyclization: This is an intramolecular Claisen condensation of a diester to form a β-keto ester. For piperidine synthesis, a substrate containing two ester groups connected by a nitrogen-containing chain can undergo base-mediated cyclization to yield a piperidinone ester, which can be further modified. wikipedia.org

Aza-Michael Reaction: An intramolecular aza-Michael addition involves the attack of an amine onto an α,β-unsaturated carbonyl system within the same molecule. This reaction forms a C-N bond and is an effective method for piperidine ring closure. google.com

Reductive Amination/Cyclization: An open-chain precursor containing both an amine and a ketone or aldehyde can undergo intramolecular reductive amination to form the piperidine ring. Similarly, a cascade reaction involving the hydroamination/cyclization of alkynes can generate piperidine structures. google.com

Heck Cyclization: Palladium-catalyzed intramolecular Heck reactions can form piperidine rings by coupling an alkene and an aryl or vinyl halide within the same molecule. google.com

The choice of cyclization pathway depends on the available starting materials and the desired substitution pattern on the final piperidine analogue. A significant challenge in all these approaches is controlling the stereo- and regioselectivity of the ring-closing step. google.com

Analytical Techniques for Structural Elucidation of Synthetic Products

The confirmation of the structure of this compound and its synthetic analogues relies on a combination of modern spectroscopic techniques.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of synthetic organic compounds. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for each type of proton. The aromatic protons on the dichlorophenyl ring would appear in the downfield region (typically ~7.0-7.5 ppm), with a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The benzylic protons (-CH₂-) would likely appear as a singlet around 3.5 ppm. The protons on the piperidine ring would show signals in the aliphatic region, typically with broad multiplets around 2.4-2.8 ppm for the protons alpha to the nitrogen and 1.4-1.7 ppm for the remaining protons. wikipedia.org

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. It would show characteristic signals for the aromatic carbons (125-140 ppm), the benzylic carbon (~60-65 ppm), and the piperidine carbons (alpha-carbons around 50-55 ppm, other carbons around 20-30 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the spectrum would be characterized by:

C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine and benzyl groups (below 3000 cm⁻¹).

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations around 1000-1250 cm⁻¹.

Strong absorptions corresponding to the C-Cl bonds on the aromatic ring, typically found in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak would be observed at m/z 243 (for ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a key identifier. Common fragmentation pathways would include the cleavage of the benzyl-nitrogen bond, leading to a prominent fragment ion for the 3,4-dichlorobenzyl cation (m/z 159) and a fragment for the piperidine ring.

Technique Expected Data for this compound Information Gained
¹H NMR Aromatic H's: ~7.0-7.5 ppm; Benzylic CH₂: ~3.5 ppm; Piperidine H's: ~1.4-2.8 ppmProton environment, connectivity, number of protons
¹³C NMR Aromatic C's: ~125-140 ppm; Benzylic C: ~60-65 ppm; Piperidine C's: ~20-55 ppmCarbon skeleton, chemical environment of carbons
IR C-H (aromatic/aliphatic), C=C (aromatic), C-N, C-Cl stretchesPresence of key functional groups
MS (EI) Molecular Ion (M⁺): m/z 243 (with Cl isotope pattern); Key Fragments: m/z 159Molecular weight, elemental composition (from isotopes), fragmentation pattern

Chromatographic Purity Assessment

The determination of chemical purity is a critical aspect of synthetic chemistry, ensuring that a compound is free from starting materials, by-products, and other contaminants. For N-benzylpiperidine derivatives such as this compound, chromatographic techniques are the predominant methods for both qualitative and quantitative purity assessment. These methods leverage the differential partitioning of the compound and any impurities between a stationary phase and a mobile phase to achieve separation. The most commonly employed techniques for this class of compounds are Thin-Layer Chromatography (TLC) for rapid analysis and High-Performance Liquid Chromatography (HPLC) for high-resolution quantitative analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of reaction progress and for preliminary purity checks of isolated products like this compound. Its simplicity, speed, and low cost make it a first-line analytical method in synthetic labs. libretexts.org

Principle and Application : A TLC analysis involves spotting a solution of the compound onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the spotted sample travel at different rates depending on their polarity and affinity for the stationary phase. libretexts.org For this compound, which is a moderately polar compound, a typical mobile phase would consist of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve optimal separation.

Visualization and Interpretation : Since this compound contains a dichlorobenzyl group, it is UV-active. Therefore, the separated spots can be visualized under a UV lamp (typically at 254 nm). A pure compound should ideally appear as a single spot. The presence of additional spots indicates impurities. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes. libretexts.org Staining agents, such as potassium permanganate, can also be used for visualization, which react with the compound to produce a colored spot. libretexts.org

High-Performance Liquid Chromatography (HPLC)

For precise quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing moderately polar organic molecules like this compound. nih.govnih.gov

Methodology : In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., octadecylsilane, C18, chemically bonded to silica particles), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. nih.govnih.govresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the C18 column and thus have longer retention times.

Research Findings : While specific HPLC methods for this compound are not extensively detailed in published literature, methods for analogous piperidine derivatives are well-documented and directly applicable. For instance, the analysis of other substituted piperidines is often performed using a C18 column with a mobile phase composed of acetonitrile and a buffered aqueous solution (e.g., with phosphoric acid or phosphate (B84403) buffer) at a flow rate of around 1.0 mL/min. nih.govgoogle.comlgcstandards.com Detection is commonly achieved using a UV detector, as the aromatic ring in this compound provides strong chromophores. A detection wavelength of 254 nm is frequently used for aromatic compounds. nih.govgoogle.com The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

A representative set of HPLC conditions for the purity assessment of this compound is summarized in the table below.

Table 1: Representative HPLC Conditions for Purity Analysis

Parameter Condition Source
Chromatograph High-Performance Liquid Chromatography System nih.govnih.gov
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govnih.govresearchgate.net
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid) nih.govlgcstandards.com
Elution Mode Isocratic or Gradient google.comlgcstandards.com
Flow Rate 1.0 mL/min nih.govlgcstandards.com
Column Temperature 30 °C nih.govgoogle.com
Detection UV at 254 nm nih.govgoogle.com

| Injection Volume | 10-20 µL | google.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Delineation of Structure-Activity Relationships for Dichlorobenzyl-Piperidine Derivatives

SAR studies for this class of compounds systematically investigate how changes in different parts of the molecule—namely the piperidine (B6355638) ring, the dichlorobenzyl moiety, and any linking elements—affect their interaction with biological targets.

The piperidine ring is a common scaffold in many pharmacologically active compounds, and its substitution pattern is a critical determinant of biological activity. ijnrd.orgresearchgate.net Modifications to the piperidine ring of dichlorobenzyl-piperidine derivatives can significantly influence their potency, selectivity, and pharmacokinetic properties.

Research on related piperidine-containing compounds has shown that the position, size, and nature of substituents on the piperidine ring are crucial. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the introduction of substituents was a key strategy in developing selective agonists for the serotonin (B10506) 5-HT2A receptor. nih.gov Similarly, studies on piperidine-2,6-diones revealed that the structure of the imide fragment, which includes the piperidine core, was closely linked to anticonvulsant activity. researchgate.net For dichlorobenzyl-piperidine derivatives, SAR exploration would typically involve introducing various substituents at different positions of the piperidine ring.

Key findings from related analogs suggest:

Position of Substitution: The placement of substituents at the 2, 3, or 4-positions of the piperidine ring can alter the molecule's conformation and its ability to fit into a receptor's binding pocket.

Nature of Substituents: The introduction of functional groups such as hydroxyl, methyl, or carboxyl groups can introduce new interactions (e.g., hydrogen bonding, van der Waals forces) with the target receptor, potentially enhancing affinity. youtube.com

Stereochemistry: For chiral centers on the piperidine ring, the stereochemistry is often crucial for activity, with one enantiomer typically being more active than the other.

The table below illustrates hypothetical SAR data for substitutions on the piperidine ring, based on general principles observed in similar scaffolds.

CompoundSubstitution on Piperidine RingRelative Activity
1a None1.0
1b 4-methyl1.5
1c 4-hydroxy2.0
1d 3-methyl0.8
1e 4-phenyl0.5

Note: This table is illustrative and based on general SAR principles for piperidine derivatives.

The 3,4-dichlorobenzyl group is a critical pharmacophoric element in this class of compounds. The chlorine atoms' position and electronic properties significantly influence the molecule's interaction with its biological target.

Studies on analogous compounds, such as 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones, have underscored the importance of the 3,4-dichlorophenyl moiety for achieving high affinity and selectivity as neurokinin-2 (NK2) receptor antagonists. researchgate.net The dichlorination pattern affects the electronic distribution of the benzene (B151609) ring and its lipophilicity, which are key factors in receptor binding and cell membrane permeability.

Key aspects of the dichlorobenzyl moiety's role include:

Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the receptor's active site, which can contribute to binding affinity.

Lipophilicity: The two chlorine atoms increase the lipophilicity of the benzyl (B1604629) group, which can enhance its ability to interact with hydrophobic pockets in the target protein.

Substitution Pattern: The 3,4-dichloro pattern is often optimal compared to other patterns (e.g., 2,4-dichloro or 3,5-dichloro) or monochloro substitutions. Research on N-benzyl piperidines has shown that substitutions at the ortho and meta positions of the benzyl ring can drastically alter affinity and selectivity for biological transporters.

The following table presents a hypothetical comparison of different substitution patterns on the benzyl ring, based on findings from related compound series.

CompoundSubstitution on Benzyl RingRelative Affinity
2a 3,4-dichloro1.0
2b 4-chloro0.6
2c 3-chloro0.4
2d 2,4-dichloro0.3
2e Unsubstituted0.1

Note: This table is illustrative and based on SAR principles for halogenated phenyl rings in drug design.

Introducing linker chains between the dichlorobenzyl moiety and the piperidine ring, or creating more rigid bridged systems, are common strategies in medicinal chemistry to optimize ligand-receptor interactions. These modifications can alter the molecule's flexibility, conformation, and the distance between key pharmacophoric groups.

While specific studies on linker-modified or bridged 1-(3,4-Dichlorobenzyl)piperidine were not prominently found, general principles of drug design suggest that:

Linker Length and Flexibility: The length and rigidity of a linker can be optimized to ensure the correct orientation of the dichlorobenzyl and piperidine moieties within the receptor's binding site. A more flexible linker might allow for induced-fit binding, while a rigid linker can lock the molecule in a bioactive conformation, potentially increasing affinity but also posing challenges for binding.

Bridged Systems: Creating a bridged or cyclic system that incorporates the benzyl and piperidine rings can significantly constrain the molecule's conformation. This can lead to a substantial increase in affinity if the constrained conformation matches the receptor-bound state, as it reduces the entropic penalty of binding.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. mdpi.com For dichlorobenzyl-piperidine derivatives, QSAR can be a powerful tool to predict the activity of unsynthesized analogs and to gain insight into the structural features driving their effects.

Ligand-based QSAR models are developed without knowledge of the 3D structure of the biological target. youtube.com These models are built by analyzing a series of compounds with known activities and identifying physicochemical properties or structural features (descriptors) that correlate with their biological effects.

For N-benzylpiperidine analogs, 2D-QSAR studies have been conducted to develop predictive models for their activity as acetylcholinesterase (AChE) inhibitors. mdpi.com These models often rely on descriptors such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as dipole moment and polar surface area, which have been shown to be key properties governing AChE inhibition. mdpi.com

Steric descriptors: Like molecular weight and volume.

A typical linear QSAR equation might look like this: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The success of a ligand-based QSAR model is evaluated by its statistical significance and predictive power on an external set of compounds.

When the 3D structure of the target receptor is known, receptor-based QSAR methods can be employed. nih.gov These approaches, often referred to as 3D-QSAR, provide a more detailed and intuitive understanding of the ligand-receptor interactions.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. unicamp.brmdpi.comnih.gov These methods involve:

Molecular Alignment: A set of active compounds are superimposed in 3D space, often guided by docking them into the receptor's active site.

Field Calculation: Steric and electrostatic fields (and in CoMSIA, also hydrophobic, hydrogen bond donor, and acceptor fields) are calculated on a grid surrounding the aligned molecules.

Statistical Correlation: Partial least squares (PLS) analysis is used to correlate the variations in these fields with the observed biological activities.

The results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. For example, a CoMFA study on N-benzylpiperidines as AChE inhibitors generated a model with considerable predictive ability, indicating a strong correlation between inhibitory activity and the steric and electronic factors of the compounds. nih.gov Similarly, a receptor-dependent 3D-QSAR study on benzylpiperidine inhibitors of human acetylcholinesterase successfully developed and validated predictive models. drugbank.com

The table below summarizes typical statistical parameters obtained from 3D-QSAR studies on related piperidine derivatives.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r² (Test Set)
CoMFA 0.6210.9500.685
CoMSIA 0.6850.9400.822

Data adapted from a representative 3D-QSAR study on related heterocyclic inhibitors. nih.gov

These models and their visual representations can guide the rational design of new dichlorobenzyl-piperidine derivatives with improved potency by suggesting specific structural modifications.

Pharmacophore Modeling and Design

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, which are often investigated as ligands for various receptors, particularly the sigma-1 (σ1) receptor, pharmacophore models provide a framework for understanding receptor-ligand interactions and designing new, more potent, and selective compounds.

The biological activity of this compound and its analogues is dictated by specific structural components that facilitate binding to their target receptors. Through extensive structure-activity relationship (SAR) studies and computational modeling, several key features have been identified as critical for high-affinity interaction. These features form the basis of the pharmacophore for this class of compounds.

The primary requirements for potent binding generally include a basic nitrogen atom, typically within the piperidine ring, and hydrophobic regions, provided by the aromatic rings. units.it The protonated amine at physiological pH is crucial for forming a key ionic interaction with an acidic residue in the receptor's binding pocket. units.it The 3,4-dichlorobenzyl group and other aromatic moieties contribute to binding through hydrophobic and van der Waals interactions with non-polar regions of the binding site.

Several pharmacophore models for sigma-1 (σ1) receptor ligands, a common target for piperidine derivatives, consistently highlight a set of essential features. These models, developed using structurally diverse molecules, converge on a common set of requirements for optimal binding affinity. nih.gov The key pharmacophoric features identified for this class of compounds are summarized in the table below.

| Hydrogen Bond Acceptor (HBA) | An optional feature, often an oxygen or sulfur atom in analogues. | Can form a secondary binding interaction with a hydrogen bond donor residue on the receptor, enhancing affinity and selectivity. units.itnih.gov |

The spatial relationship between these features is also critical. For instance, the distance between the positive ionizable center and the hydrophobic aromatic features significantly influences the binding affinity. researchgate.net The piperidine ring acts as a scaffold, holding the essential benzyl and other substituent groups in the correct orientation for optimal interaction with the receptor. nih.gov

Building upon the understanding of essential structural features, researchers have developed various 3D pharmacophore models to guide the design of novel ligands with improved properties. These models are typically generated using computational software and are based on a set of known active ligands or the crystal structure of the target receptor.

One approach involves aligning a series of structurally diverse but potent ligands to identify common chemical features and their spatial arrangement. For example, a pharmacophore model for σ1 receptor ligands was developed based on 23 structurally diverse molecules with high affinity. nih.gov This model consists of one positive ionizable feature and four hydrophobic features, providing a template for designing new compounds. nih.gov

More recently, the publication of the σ1 receptor crystal structure has enabled the generation of more accurate, structure-based pharmacophore models. nih.gov One such model was derived by identifying the most important receptor-ligand interactions observed in the crystal structure. This model includes a positive ionizable feature, three hydrophobic features, and a set of excluded volumes that define the shape of the binding site. nih.gov The validation of this model against a large database of over 25,000 compounds demonstrated its superior ability to distinguish between active and inactive molecules. nih.gov

The key components of a representative novel pharmacophore model for σ1 receptor ligands, relevant to this compound analogues, are detailed in the table below.

Table 2: Features of a Receptor-Based Pharmacophore Model (5HK1-Ph.B)

Feature Type Number of Features Description Key Distances from PI Feature
Positive Ionizable (PI) 1 Represents the protonated amine of the piperidine ring. N/A
Hydrophobic (HYD) 3 Two features represent hydrophobic areas on one side of the PI group, and one on the other side. nih.gov 3.7 Å ± 0.8 Å (one side); 7 Å to 13 Å (other side) nih.gov

| Excluded Volumes | Multiple | Define regions of space within the binding site that should not be occupied by the ligand to avoid steric clashes. nih.gov | N/A |

These advanced pharmacophore models serve as powerful tools for virtual screening of large compound libraries to identify new potential ligands. nih.govnih.gov They also provide a rational basis for the structural modification of existing compounds, such as this compound, to optimize their interaction with the target receptor and improve their pharmacological profile. The iterative process of designing, synthesizing, and testing new compounds based on these models is a cornerstone of modern medicinal chemistry. researchgate.net

Molecular Interaction and Receptor Binding Profiling

Investigation of Molecular Targets for Dichlorobenzyl-Piperidine Analogues

Research into dichlorobenzyl-piperidine analogues has identified several key molecular targets, primarily focusing on neurotransmitter receptors and other significant binding sites within the brain. The structural modifications of the piperidine (B6355638) ring and the benzyl (B1604629) moiety have been shown to significantly influence the affinity and selectivity of these compounds for their respective targets.

The interaction of 1-(3,4-Dichlorobenzyl)piperidine analogues with various neurotransmitter receptors has been a central area of investigation. These studies have unveiled a promiscuous binding profile for some analogues, indicating their potential to modulate multiple signaling pathways simultaneously.

Analogues of this compound have been evaluated for their affinity towards different serotonin (B10506) (5-HT) receptor subtypes. Serotonin receptors are integral to a wide array of physiological and psychological processes, making them important therapeutic targets. nih.gov The binding affinity of these compounds is a key determinant of their potential pharmacological effects. For instance, studies on related piperazine (B1678402) derivatives have shown that the substitution pattern on the aryl ring significantly impacts affinity for 5-HT₇ receptors. ebi.ac.uk In some cases, specific substitutions can lead to high-affinity ligands with selectivity over other serotonin receptor subtypes like 5-HT₁ₐ and 5-HT₂ₐ. ebi.ac.uknih.gov

Table 1: Serotonin Receptor Binding Affinities of Selected Piperidine/Piperazine Analogues

Compound 5-HT Receptor Subtype Binding Affinity (Ki, nM)
Compound 44 5-HT₇ 0.22
Compound 44 5-HT₁ₐ >200-fold selectivity over 5-HT₇
Compound 44 5-HT₂ₐ >1000-fold selectivity over 5-HT₇

Data sourced from studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which share structural similarities with the dichlorobenzyl-piperidine scaffold. ebi.ac.uk

The dopaminergic system is another critical target for centrally acting drugs. nih.gov Investigations into piperidine-based ligands have explored their binding characteristics at dopamine (B1211576) receptor subtypes. The affinity for these receptors can be modulated by structural variations, such as the nature of the substituent on the piperidine ring. For example, in a series of 4-substituted piperidine derivatives, a 4-benzyl substituent resulted in high affinity for the D₄ receptor subtype. nih.gov The distance between key pharmacophoric features also plays a crucial role in determining affinity and selectivity for dopamine receptors. nih.gov

Table 2: Dopamine Receptor Binding Affinities of Selected Piperidine Analogues

Compound Dopamine Receptor Subtype Binding Affinity (pKi) Selectivity (D₂/D₄) Selectivity (D₃/D₄)
4-benzyl analog 8 D₄ 8.71 234 363
4-phenyl-1,2,3,6-tetrahydropyridine 19 D₄ 8.82 380 162

Data from studies on novel piperidine antagonists for the D₄ receptor. nih.gov

The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) subtypes, is a well-established target for pain management. nih.govescholarship.org Studies on 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are structurally related to the dichlorobenzyl-piperidine scaffold, have demonstrated their potential as opioid antagonists. drugbank.com These compounds have shown varying affinities for the different opioid receptor subtypes, with some exhibiting potent antagonist activity at mu, kappa, and delta receptors. drugbank.com The nature of the substituent on the nitrogen atom of the piperidine ring has been found to be a critical determinant of their opioid receptor affinity and antagonist potency. drugbank.com Tramadol, a 4-phenyl-piperidine analogue of codeine, exhibits partial mu agonist activity. painphysicianjournal.com

Table 3: Opioid Receptor Binding Profile of a Representative Piperidine Analogue

Compound Receptor Subtype Activity
Compound 11 (LY255582) Mu (µ) Potent Antagonist
Compound 11 (LY255582) Kappa (κ) Potent Antagonist
Compound 11 (LY255582) Delta (δ) Potent Antagonist

Data derived from studies on 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) derivatives. drugbank.com

Sigma receptors, classified as σ₁ and σ₂, are unique binding sites in the brain that are not related to opioid receptors. nih.gov They are known to bind a wide variety of psychotropic drugs. nih.gov Several dichlorobenzyl-piperidine and related analogues have been identified as high-affinity ligands for sigma receptors. The σ₁ receptor, in particular, has been a focus of research due to its potential role in various neurological functions. sigmaaldrich.com The binding affinity for σ₁ and σ₂ receptors can be fine-tuned through chemical modifications of the ligand structure. uniba.it For instance, certain benzylpiperazine derivatives have shown high affinity and selectivity for the σ₁ receptor over the σ₂ receptor. nih.gov

Table 4: Sigma Receptor Binding Affinities of Selected Piperidine/Piperazine Analogues

Compound σ₁ Receptor Affinity (Ki, nM) σ₂ Receptor Affinity (Ki, nM) Selectivity (Ki σ₂/Ki σ₁)
Compound 15 1.6 1,418 886
Compound 24 - - 423
Lead Compound 8 - - 432
Haloperidol (Reference) - - -

Data from studies on benzylpiperazine derivatives as σ₁ receptor ligands. nih.gov

The histamine (B1213489) H₃ receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. nih.gov Antagonists of the H₃ receptor have been investigated for their potential in treating various central nervous system disorders. nih.govyoutube.com Certain piperidine-containing compounds have been identified as potent H₃ receptor antagonists. nih.govgoogle.com Dual-target ligands that exhibit affinity for both histamine H₃ and sigma-1 receptors have also been developed, with the piperidine moiety being a crucial structural feature for this dual activity. acs.org

P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated ion channels that are predominantly expressed in primary afferent neurons, making them a significant target for novel pain therapeutics. nih.gov The antagonism of these receptors is a key strategy in the development of treatments for conditions like neuropathic pain and chronic cough. nih.govnih.gov Research into the structure-activity relationships of new chemical entities has explored various scaffolds for their potential as P2X3 receptor antagonists.

Within this context, derivatives containing a piperidine moiety have been investigated. While direct studies on this compound are not specified in the reviewed literature, a closely related compound, 6-Chloro-5-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione , has been synthesized and evaluated for its activity at the P2X3 receptor. nih.gov This compound incorporates a 1-(3,4-dichlorobenzoyl)piperidine structure, which differs from the subject compound by the presence of a carbonyl group (C=O) on the benzyl linkage. The synthesis of this and similar benzimidazole-4,7-dione based derivatives was part of an effort to identify new chemical entities for the development of potent and selective P2X3 receptor antagonists. nih.gov The investigation of such complex piperidine derivatives highlights the interest in this chemical class for modulating the activity of P2X3 receptors. nih.govresearchgate.net

Enzymatic Interaction and Inhibition Studies

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for hydrolyzing oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. nih.gov The inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. nih.govnih.gov While acarbose (B1664774) is a standard reference inhibitor, research continues to identify new and potentially more effective inhibitors. nih.govnih.gov

Scientific investigation into novel α-glucosidase inhibitors has included compounds featuring a dichlorobenzyl group. A study on benzimidazole-thioquinoline derivatives identified 3-(1H-benzo[d]imidazol-2-yl)-2-((3,4-dichlorobenzyl)thio)quinoline (6k) as an inhibitor of α-glucosidase. nih.gov This compound, which contains the precise 3,4-dichlorobenzyl moiety, demonstrated inhibitory activity with a specific half-maximal inhibitory concentration (IC₅₀). nih.gov The study compared the activity of a series of these derivatives against the reference compound acarbose, and the 3,4-dichloro substitution was one of several halogenated patterns investigated to understand the structure-activity relationship. nih.gov The entire series of synthesized benzimidazole-thioquinolines showed promising inhibitory activities, with IC₅₀ values ranging from 28.0 to 663.7 µM. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of a 3,4-Dichlorobenzyl Derivative

This table presents the in vitro inhibitory activity of a compound containing the 3,4-dichlorobenzyl group against α-glucosidase.

Compound NameIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
3-(1H-benzo[d]imidazol-2-yl)-2-((3,4-dichlorobenzyl)thio)quinoline142.3 ± 4.3Acarbose750.0
Data sourced from a study on benzimidazole-thioquinoline derivatives. nih.gov

Cyclooxygenase (COX) is an enzyme that mediates the synthesis of prostaglandins (B1171923) from arachidonic acid, with two main isoforms, COX-1 and COX-2. nih.gov COX-2 is often upregulated at sites of inflammation, and selective inhibition of this isoform is a target for anti-inflammatory drugs. nih.govnih.gov A review of the available scientific literature did not yield specific data regarding the affinity or inhibitory activity of this compound towards the COX-2 enzyme.

Molecular Mechanism of Action at the Cellular Level (In Vitro)

The interaction of a compound with cellular targets can lead to the modulation of various intracellular signaling pathways, affecting processes like cell proliferation, apoptosis, and inflammation. nih.gov For instance, some piperidine-containing natural products have been shown to modulate pathways such as the Notch signaling pathway. nih.gov However, based on the reviewed scientific literature, no specific studies were identified that investigated the effects of this compound on specific cellular signaling pathways in vitro.

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel crucial for regulating fluid and electrolyte balance across epithelial surfaces. nih.govnih.gov Modulators of CFTR activity, including potentiators that enhance channel opening, are a key therapeutic class for cystic fibrosis. nih.govnih.gov Research in this area has identified various chemical scaffolds, including some containing piperidine rings, that can modulate CFTR function. nih.gov For example, compounds with a spiro[piperidine-4,1-pyrido[3,4-b]indole] core have been shown to act as potentiators for certain CFTR mutants. nih.gov Despite the investigation of other piperidine-containing structures, the available scientific literature did not provide specific findings on the activity of this compound as a modulator of the CFTR channel or other ion channels.

Computational Chemistry and Structural Analysis

Conformational Analysis of 1-(3,4-Dichlorobenzyl)piperidine and Analogues

Conformational analysis is essential for understanding the spatial arrangement of atoms in a molecule, which dictates its physical and biological properties. The flexibility of the piperidine (B6355638) ring and the rotation around the benzyl-nitrogen bond in this compound result in various possible conformations.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can reveal the stability of different conformations and the dynamic behavior of a molecule in a simulated environment, such as in a solvent or interacting with a biological target. mdpi.com

For piperidine derivatives, MD simulations are used to investigate the stability of the piperidine ring's chair conformation, which is generally the most stable form. nih.gov In the context of this compound, simulations would track the orientation of the 3,4-dichlorobenzyl group relative to the piperidine ring, determining the energetic favorability of equatorial versus axial substitution. Studies on related N-substituted piperidines show that the substituent's preference for an equatorial or axial position is influenced by steric and electronic factors. nih.govresearchgate.net MD simulations can also elucidate the role of the N-terminus in substrate binding within a protein's active site. mdpi.com For instance, simulations on SIRT1 and SIRT3 proteins have revealed that cofactor binding can induce conformational changes, such as the opening of the enzyme structure. mdpi.com

Energy minimization studies, often employing quantum mechanics (QM) or molecular mechanics (MM) methods, are performed to identify the most stable conformation (the global energy minimum) of a molecule. nih.gov These calculations determine the potential energy of different spatial arrangements of atoms.

For N-substituted piperidines, the chair conformation is consistently found to be the most stable. nih.gov The primary energetic consideration is the orientation of the substituent on the nitrogen atom.

Equatorial Conformer: The substituent points away from the ring, generally minimizing steric hindrance.

Axial Conformer: The substituent points upwards or downwards, parallel to the axis of the ring, which can lead to steric clashes.

Studies on N-phenylpiperidines have shown that the axial conformer can be modestly favored in certain cases due to favorable orbital overlap between the nitrogen's lone pair and the phenyl ring's π-system. nih.gov In contrast, for N-acylpiperidines, a strong preference for the axial orientation is observed due to pseudoallylic strain. nih.gov For this compound, the bulky dichlorobenzyl group would be expected to strongly favor the equatorial position to avoid significant 1,3-diaxial steric interactions with the hydrogen atoms on the piperidine ring. Quantum chemical calculations using methods like RHF/6-31G(d) on related N-methylpiperidine derivatives confirm that an equatorially placed methyl group is energetically more favored than an axial one. researchgate.net

Table 1: Calculated Relative Energies for Piperidine Analogue Conformations

Compound AnalogueConformationRelative Free Energy (ΔG, kcal/mol)Reference
2-Methyl-1-phenylpiperidineEquatorial0.0 nih.gov
2-Methyl-1-phenylpiperidineAxial-1.0 nih.gov
N-acetyl-2-methylpiperidineEquatorial0.0 nih.gov
N-acetyl-2-methylpiperidineAxial-3.2 nih.gov

This table presents data for analogue compounds to illustrate the energetic differences between conformers. The actual values for this compound would require specific calculation.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). rsc.orgnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. rsc.org

Binding site analysis involves identifying the specific pocket or groove on a protein surface where a ligand can bind. The analysis considers the size, shape, and physicochemical properties of the pocket. For ligands like this compound, potential binding sites would be those that can accommodate its distinct molecular fragments: the bulky, hydrophobic dichlorobenzyl group and the more flexible piperidine ring which contains a basic nitrogen atom.

Docking studies on analogous piperidine and dichlorophenyl-containing compounds have shown they can bind to a variety of targets, including enzymes and receptors. clinmedkaz.orgnih.gov For example, a molecular docking study of a cadmium complex with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid revealed potential inhibitory activity against telomerase. nih.gov Similarly, piperidine-based compounds have been successfully docked into the sigma 1 receptor (S1R), with computational studies revealing the key amino acid residues involved in the interaction. rsc.org

The stability of a ligand-protein complex is determined by the sum of its intermolecular interactions. nih.gov For this compound, the key interactions are:

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. If the nitrogen becomes protonated under physiological conditions, it can act as a hydrogen bond donor.

Hydrophobic Interactions: The benzyl (B1604629) ring and the piperidine's hydrocarbon backbone are hydrophobic and will favorably interact with nonpolar amino acid residues in a binding pocket, such as leucine, isoleucine, and valine.

Cl–π Interactions: A specific and significant interaction can occur between the chlorine atoms on the benzyl ring and the π-systems of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This is an attractive, noncovalent interaction that contributes to binding affinity. nih.gov Studies have confirmed that Cl–π interactions are a reliable force for ligand recognition by proteins. nih.gov

Docking studies on other complex inhibitors reveal that molecules often bind through a combination of these forces. nih.gov For instance, an inhibitor of the SHP2 enzyme was found to form hydrogen bonds with residues Thr108 and Arg111, while also engaging in other non-covalent interactions within the allosteric binding pocket. nih.gov

Table 2: Potential Interacting Residues for this compound Moieties based on Analogue Studies

Molecular MoietyInteraction TypePotential Interacting Amino Acid ResiduesReference
Piperidine Ring (Nitrogen)Hydrogen Bond Acceptor/Donor (if protonated)Asp, Glu, Ser, Thr, Gln, Asn nih.gov
Piperidine Ring (Hydrocarbon)HydrophobicAla, Val, Leu, Ile, Pro, Met nih.gov
Dichlorobenzyl GroupHydrophobic / π-π StackingPhe, Tyr, Trp, Leu, Val nih.gov
Chlorine AtomsHalogen Bonding / Cl–π InteractionsPhe, Tyr, Trp nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. jksus.org These calculations provide insights into molecular properties such as charge distribution, reactivity, and spectroscopic characteristics.

Key electronic properties calculated include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. dntb.gov.ua

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which are important for predicting sites of intermolecular interactions. jksus.orgresearchgate.net

NBO Analysis: Natural Bond Orbital (NBO) analysis provides information about charge transfer and orbital interactions within the molecule, such as the delocalization of the nitrogen lone pair electrons. nih.gov

Table 3: Representative Electronic Properties from DFT Calculations on Analogous Compounds

PropertyCalculated Value (Example)SignificanceReference
Energy of HOMO~ -6.0 to -7.0 eVIndicates electron-donating capability dntb.gov.ua
Energy of LUMO~ -1.0 to -2.0 eVIndicates electron-accepting capability dntb.gov.ua
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVIndicator of chemical stability and reactivity dntb.gov.ua
Dipole Moment~ 10.2 D (for a piperazine (B1678402) analogue)Measures overall molecular polarity jksus.org

Note: The values presented are representative examples from studies on related heterocyclic compounds and would need to be specifically calculated for this compound.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, revealing key features about its reactivity and intermolecular interaction sites. proteopedia.org The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, where different colors denote varying potential values. Regions of negative potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is significantly influenced by its constituent parts: the piperidine ring, the benzyl group, and the two chlorine substituents. The nitrogen atom of the piperidine ring is expected to be a region of strong negative electrostatic potential due to the lone pair of electrons, making it a primary site for hydrogen bonding and interaction with acidic residues in a biological target. researchgate.netresearchgate.net

Conversely, the dichlorobenzyl moiety displays a more complex potential distribution. The chlorine atoms, being highly electronegative, draw electron density away from the phenyl ring. researchgate.net This withdrawal effect creates a region of noticeable negative potential around the chlorine atoms themselves, but also leads to a less electron-rich, or more positive, character on the phenyl ring compared to an unsubstituted benzyl group. This modulation of the electrostatic potential across the aromatic ring can be critical for specific molecular recognition processes, such as pi-stacking or cation-pi interactions within a receptor binding pocket.

Table 1: Interpreted Electrostatic Potential Regions of this compound

Molecular RegionExpected Electrostatic PotentialColor on MEP MapImplication for Reactivity
Piperidine NitrogenNegativeRedNucleophilic; Hydrogen bond acceptor
Dichlorophenyl RingModerately Positive / NeutralGreen / YellowSite for pi-pi or cation-pi interactions
Chlorine AtomsNegativeRed / OrangeElectronegative region
Hydrogen AtomsPositiveBlueElectrophilic; Hydrogen bond donor

This table is an illustrative representation based on general principles of MEP analysis.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net

In the case of this compound, the HOMO is anticipated to be localized primarily on the piperidine ring, specifically involving the nitrogen atom's lone pair, which is the most electron-rich and easily donatable site. The LUMO, on the other hand, is expected to be distributed across the dichlorobenzyl moiety, particularly the antibonding π* orbitals of the aromatic ring, which can accept electron density.

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov Computational studies on similar piperidine derivatives have utilized Density Functional Theory (DFT) methods to calculate these orbital energies. nih.gov The analysis of the HOMO-LUMO gap for this compound can provide insights into its potential to participate in charge-transfer interactions with biological targets.

Table 2: Conceptual Frontier Molecular Orbital Properties

Molecular OrbitalPrimary LocationRole in Reactions
HOMO Piperidine NitrogenElectron Donor
LUMO Dichlorobenzyl RingElectron Acceptor
HOMO-LUMO Gap (ΔE) Entire MoleculeIndicator of Reactivity

This table conceptualizes the FMO characteristics based on the molecule's structure.

In Silico ADME Prediction Methodologies (excluding specific values or clinical relevance)

Before a compound can be considered for further development, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction provides a rapid, cost-effective initial screening of a compound's drug-likeness. documentsdelivered.comslideshare.net These computational methods use the chemical structure of a molecule to predict its ADME properties based on models derived from large datasets of experimental results. mdpi.comresearchgate.net

The process typically begins by converting the 2D structure of this compound into a simplified molecular-input line-entry system (SMILES) string. This string serves as the input for various specialized software and web-based platforms, such as SwissADME or pkCSM. nih.gov These tools calculate a range of physicochemical descriptors, including molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

These descriptors are then used to evaluate the compound against established rules of drug-likeness, such as Lipinski's Rule of Five. The methodologies also involve sophisticated quantitative structure-activity relationship (QSAR) models to predict properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (e.g., Cytochrome P450), and potential routes of excretion. mdpi.comclinmedkaz.org This predictive analysis helps to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's pharmacokinetic profile.

Homology Modeling for Receptor Structure Elucidation

Understanding how a ligand like this compound interacts with its biological target is crucial for explaining its activity and for guiding further optimization. When the experimental three-dimensional structure of the target receptor is unavailable, homology modeling provides a powerful alternative for structure elucidation. nih.gov This method constructs an atomic-resolution model of the target protein using the known experimental structure of a related homologous protein as a template. nih.gov

For piperidine derivatives, which are known to interact with various receptors including opioid and chemokine receptors, homology modeling is a frequently used tool. researchgate.net The process involves several key steps. First, the amino acid sequence of the target receptor is identified and compared against databases of known protein structures (like the Protein Data Bank) to find a suitable template with high sequence similarity. The sequences are then aligned, and the coordinates of the aligned residues from the template are transferred to the target sequence. The final steps involve modeling the non-conserved loops and refining the entire structure to achieve a stable and energetically favorable conformation.

Once a reliable model of the receptor is generated, molecular docking simulations can be performed. In these simulations, the this compound molecule is computationally placed into the binding site of the modeled receptor to predict its preferred binding orientation and affinity. This allows for a detailed examination of the specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netnih.gov

Future Research Directions and Advanced Methodologies

Exploration of Novel Synthetic Routes to Complex Architectures

The synthesis of piperidine (B6355638) derivatives, a cornerstone of medicinal chemistry, is continuously evolving. nih.gov While classical methods like the hydrogenation of pyridine (B92270) precursors remain relevant, contemporary research focuses on developing more efficient, stereoselective, and modular strategies to access structurally complex piperidines. nih.govrsc.org

Recent breakthroughs include:

Catalytic Systems: Gold, palladium, and rhodium catalysts are being employed for innovative cyclization and functionalization reactions. nih.gov For instance, gold(I)-catalyzed oxidative amination of alkenes and palladium-catalyzed enantioselective cyclizations represent significant advances. nih.gov Copper-catalyzed one-pot coupling reactions have also proven effective for generating diverse piperidine analogues. ajchem-a.com

Modular Synthesis: A groundbreaking two-step strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.netmedhealthreview.com This method uses enzymes to selectively hydroxylate the piperidine ring, followed by nickel electrocatalysis to form new carbon-carbon bonds. medhealthreview.com This approach dramatically simplifies the synthesis of complex, three-dimensional piperidines, reducing multi-step sequences to as few as two to five steps. news-medical.netmedhealthreview.com

Intramolecular Cyclizations: Various intramolecular ring-closure methods are being refined, including radical-mediated amine cyclization and hydroamination/cyclization cascades of alkynes. nih.gov These techniques allow for the construction of the piperidine core from linear precursors with high efficiency. nih.govmdpi.com

These advanced synthetic methods will enable the creation of novel libraries based on the 1-(3,4-Dichlorobenzyl)piperidine scaffold, incorporating greater stereochemical and functional group diversity for future screening and optimization.

Synthetic StrategyKey FeaturesCatalyst/Reagent ExamplesReference(s)
Pyridine Hydrogenation A fundamental and common method for piperidine synthesis.Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C) nih.govrsc.orgnih.gov
Modular C-H Oxidation/Cross-Coupling A two-step, highly efficient method for building complex 3D piperidines.Biocatalysts (enzymes), Nickel electrocatalysis news-medical.netmedhealthreview.com
Intramolecular Cyclization Formation of the piperidine ring from a linear precursor.Cobalt(II) catalysts (for radical cyclization), Acid-mediation (for hydroamination) nih.gov
Catalytic Annulation Direct assembly of piperidines from acyclic starting materials.Gold catalysts, Copper catalysts ajchem-a.com

Advanced Spectroscopic Characterization for Conformational Dynamics

The three-dimensional shape and conformational flexibility of a molecule are critical to its biological activity. For this compound, the orientation of the dichlorobenzyl group relative to the piperidine ring, and the conformation of the piperidine ring itself (typically a chair conformation), dictate how it interacts with biological targets. nih.gov

Advanced methodologies are being employed to study these dynamics:

Quantum Mechanics (QM) Calculations: Computational methods like B3LYP and M06-2X are used to calculate the relative energies of different conformers (e.g., where substituents are in axial or equatorial positions). nih.gov This helps predict the most stable conformations.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure and hybridization of atoms within the molecule, explaining the conformational preferences observed. nih.gov For example, it can reveal how the nitrogen lone pair's hybridization changes between different conformers, influencing stability. nih.gov

Spectroscopic Techniques: Isothermal Titration Calorimetry (ITC) and various forms of spectroscopy are essential for monitoring the binding of ligands to their target proteins. youtube.com These techniques can confirm complex formation and provide thermodynamic data about the interaction, which is crucial for understanding the driving forces behind binding.

By combining computational analysis with experimental spectroscopic data, researchers can build a detailed picture of the conformational landscape of this compound and its derivatives, informing the design of analogues with improved binding properties.

Co-crystallization and X-ray Crystallography of Compound-Target Complexes

Determining the precise three-dimensional structure of a compound bound to its biological target is a primary goal of structure-aided drug design (SADD). nih.gov Co-crystallization followed by X-ray crystallography is the gold-standard technique for achieving this.

The process involves:

Complex Formation: The purified target protein is mixed with the ligand, such as this compound, to allow for the formation of a stable protein-ligand complex in solution. nih.govnih.gov

Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions to induce the formation of well-ordered crystals. youtube.com This can be a challenging step, sometimes requiring optimization of temperature, concentrations, and the use of additives. nih.gov

X-ray Diffraction: The resulting crystals are exposed to an X-ray beam. The way the crystal diffracts the X-rays provides a pattern that can be mathematically reconstructed into an electron density map.

Structure Elucidation: The electron density map is interpreted to build an atomic-level model of the protein-ligand complex, revealing the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and its target. nih.gov

Successfully obtaining a co-crystal structure of this compound with a relevant biological target would provide invaluable information for rationally designing more potent and selective derivatives.

Integration of Artificial Intelligence and Machine Learning in SAR and Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically accelerating the design-test-analyze cycle. researchgate.netnih.gov These computational tools can analyze vast and complex datasets to identify patterns that are not obvious to human researchers. nih.gov

Future research on this compound will increasingly leverage AI and ML for:

Predictive Modeling: AI/ML algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and potential toxicity of novel, un-synthesized analogues. nih.gov This allows for virtual screening of large compound libraries to prioritize the most promising candidates for synthesis. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. researchgate.net By defining a target profile, these algorithms can propose novel piperidine derivatives that are optimized for activity and other critical parameters.

Structure-Activity Relationship (SAR) Analysis: ML can help elucidate complex SARs by identifying the key molecular features of the this compound scaffold that contribute to or detract from biological activity. slideshare.net

AI/ML ApplicationDescriptionPotential Impact on ResearchReference(s)
Virtual Screening Computationally filtering large libraries of virtual compounds to identify those likely to be active.Prioritizes synthetic efforts, reduces costs, and increases the hit rate of screening. researchgate.netnih.gov
De Novo Drug Design Using algorithms to generate novel molecular structures with desired properties.Explores new chemical space and creates optimized lead candidates. researchgate.netslideshare.net
Property Prediction Predicting physicochemical properties, binding affinity, and potential toxicity.Reduces late-stage failures by identifying potential issues early in the design phase. nih.gov
SAR Analysis Identifying complex relationships between chemical structure and biological activity.Provides deeper understanding of the target and guides rational compound optimization. slideshare.net

Development of Targeted Chemical Probes for Specific Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system. thieme-connect.com Piperidine-based scaffolds are excellent starting points for developing such probes due to their synthetic tractability and presence in many bioactive molecules. thieme-connect.com

Future work could focus on modifying the this compound structure to create targeted probes. This might involve:

Introducing Reporter Groups: Attaching fluorescent tags or other reporter molecules to the scaffold to allow for visualization of the target's location and dynamics within living cells.

Developing Bioreductive Probes: Piperazine-fused disulfides have been developed as probes that are activated by specific cellular reductants like thioredoxins. acs.org A similar strategy could be applied to create probes that report on specific redox environments, with the piperidine core providing target specificity.

Fine-tuning Selectivity: The development of a chemical probe requires rigorous optimization to ensure it interacts selectively with the intended target over other related proteins. thieme-connect.com This involves iterative synthesis and testing to minimize off-target effects.

By developing targeted chemical probes from the this compound scaffold, researchers could gain new insights into the biological roles of its targets, validating their potential for therapeutic intervention. mdpi.com

Q & A

Q. How can researchers address the lack of mechanistic data for this compound’s anti-inflammatory effects?

  • Transcriptomic profiling : Identify differentially expressed genes in treated macrophages.
  • Knockout models : Use CRISPR-edited cell lines to validate target enzymes (e.g., COX-2 or 5-LOX).
  • Metabolomic analysis : Track arachidonic acid pathway intermediates to pinpoint inhibition sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.